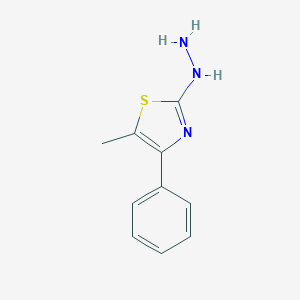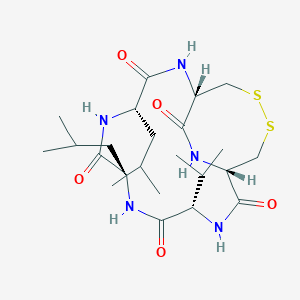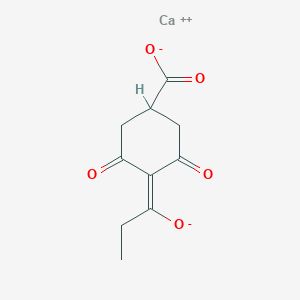
Prohexadione calcium
Vue d'ensemble
Description
Calcium prohexadione : . Les gibbérellines sont des hormones végétales qui favorisent la croissance et le développement. En inhibant leur biosynthèse, le calcium prohexadione réduit efficacement la croissance des plantes, ce qui le rend utile dans les pratiques agricoles pour contrôler la hauteur des plantes et améliorer le rendement des cultures .
Preparation Methods
Voies de synthèse et conditions réactionnelles : Le calcium prohexadione est synthétisé par une série de réactions chimiques impliquant la formation de 3,5-dioxo-4-propionylcyclohexanecarboxylate de calcium . . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter les réactions.
Méthodes de production industrielle : Dans les milieux industriels, le calcium prohexadione est produit par des procédés de synthèse chimique à grande échelle. Ces procédés impliquent l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour assurer la qualité et le rendement constants du produit final . Les méthodes de production industrielle sont conçues pour être efficaces et rentables, permettant la fabrication à grande échelle du calcium prohexadione pour une utilisation agricole.
Chemical Reactions Analysis
Types de réactions : Le calcium prohexadione subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Ces réactions sont essentielles à sa fonction de régulateur de croissance des plantes.
Réactifs et conditions courants :
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du calcium prohexadione, qui peuvent avoir des activités biologiques et des applications différentes .
Scientific Research Applications
Chimie : Le calcium prohexadione est utilisé dans la recherche chimique pour étudier la biosynthèse des gibbérellines et leur rôle dans la croissance et le développement des plantes . Il sert d'outil précieux pour comprendre les mécanismes moléculaires à la base de la régulation des hormones végétales.
Biologie : En recherche biologique, le calcium prohexadione est utilisé pour étudier les effets de l'inhibition des gibbérellines sur la physiologie et le développement des plantes . Il est également utilisé pour étudier les interactions entre les hormones végétales et d'autres voies de signalisation.
Médecine : Bien que le calcium prohexadione soit principalement utilisé dans la recherche agricole, ses applications potentielles en médecine sont explorées. Les chercheurs étudient ses effets sur les processus cellulaires et son utilisation potentielle comme agent thérapeutique.
Industrie : Dans l'industrie agricole, le calcium prohexadione est utilisé pour contrôler la croissance des plantes, réduire la verse des cultures et améliorer le rendement des cultures. Il est appliqué comme pulvérisation foliaire à diverses cultures, y compris le riz, le blé et les arbres fruitiers.
Mechanism of Action
Le calcium prohexadione exerce ses effets en inhibant la biosynthèse des gibbérellines chez les plantes. Il cible spécifiquement les enzymes impliquées dans la conversion de l'acide mévalonique en précurseurs de gibbérelline. En bloquant cette voie, le calcium prohexadione réduit les niveaux de gibbérellines actives, conduisant à une diminution de la croissance et du développement des plantes. L'inhibition de la biosynthèse des gibbérellines affecte également d'autres processus physiologiques, tels que la floraison et le développement des fruits.
Comparison with Similar Compounds
Composés similaires :
Ancymidol : Un régulateur de croissance des plantes qui inhibe la biosynthèse des gibbérellines à plusieurs étapes.
Paclobutrazol : Un autre inhibiteur de la biosynthèse des gibbérellines qui est largement utilisé en agriculture.
Uniconazole : Un régulateur de croissance des plantes à base de triazole qui inhibe la biosynthèse des gibbérellines.
Unicité du calcium prohexadione : Le calcium prohexadione est unique par son action rapide et l'absence d'activité résiduelle dans les cultures en rotation. Contrairement à certains autres régulateurs de croissance, il ne persiste pas dans le sol, ce qui le rend respectueux de l'environnement et adapté aux pratiques agricoles durables. De plus, son mode d'action spécifique et son efficacité à faibles concentrations en font un outil précieux pour la régulation précise de la croissance dans diverses cultures.
Applications De Recherche Scientifique
Chemistry: Prohexadione calcium is used in chemical research to study the biosynthesis of gibberellins and their role in plant growth and development . It serves as a valuable tool for understanding the molecular mechanisms underlying plant hormone regulation.
Biology: In biological research, this compound is used to investigate the effects of gibberellin inhibition on plant physiology and development . It is also used to study the interactions between plant hormones and other signaling pathways.
Medicine: While this compound is primarily used in agricultural research, its potential applications in medicine are being explored. Researchers are investigating its effects on cellular processes and its potential use as a therapeutic agent.
Industry: In the agricultural industry, this compound is used to control plant growth, reduce lodging in crops, and improve crop yield. It is applied as a foliar spray to various crops, including rice, wheat, and fruit trees.
Mécanisme D'action
Target of Action
Prohexadione calcium primarily targets distinct dioxygenases involved in gibberellin biosynthesis . These enzymes require 2-oxoglutaric acid as a co-substrate . Additionally, it targets flavanone 3-hydroxylase, a key enzyme involved in flavonoid metabolism .
Mode of Action
This compound acts as a structural mimic of 2-oxoglutaric acid . This allows it to block the action of dioxygenases involved in gibberellin biosynthesis, such as GA 20 3ß-hydroxylase . As a result, less growth-active gibberellins are formed, and treated plants remain compact . In the case of flavonoid metabolism, this compound inhibits flavanone 3-hydroxylase, leading to considerable changes in the formation of flavonoids and their phenolic precursors .
Biochemical Pathways
The inhibition of gibberellin biosynthesis by this compound leads to a decrease in cell elongation and reduced vegetative growth . In the flavonoid pathway, the inhibition of flavanone 3-hydroxylase causes changes in the formation of flavonoids and their phenolic precursors . This compound also triggers pathogen resistance by inducing the formation of 3-deoxyflavonoids, in particular luteoforol, with phytoalexin-like properties .
Pharmacokinetics
This compound is absorbed by the plant foliage, and uptake is generally complete within 8 hours following application . Translocation within the plant is predominantly by acropetal movement, while basipetal movement is limited . Gibberellin levels are reduced in the plant for 3 to 4 weeks following application of this growth regulator .
Result of Action
The primary result of this compound’s action is a decrease in cell elongation and reduced vegetative growth . It also leads to changes in the formation of flavonoids and their phenolic precursors . Furthermore, it triggers pathogen resistance by inducing the formation of 3-deoxyflavonoids . Finally, treatments with this compound lead to reduced ethylene formation .
Action Environment
This compound has a short half-life in the environment . It has no negative effects on non-target organisms and offers little risk to users or consumers . The rate of this compound needed for effective vegetative control has to be raised as the vegetative vigor of a tree increases .
Safety and Hazards
Prohexadione calcium should be handled with care. Avoid dust formation, breathing mist, gas, or vapors . Avoid contact with skin and eyes, and use personal protective equipment . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of ingestion, rinse mouth and then drink plenty of water .
Analyse Biochimique
Biochemical Properties
Prohexadione calcium interacts with various enzymes and proteins within the plant’s biochemical pathways. It specifically inhibits the synthesis of gibberellin, a naturally occurring plant hormone . This interaction results in the reduction of plant internode length . The compound also modulates the expression of antioxidant enzyme-related genes such as SOD2, PXMP2, MPV17, E1.11.1.7 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by altering the microstructure and disrupting the antioxidant system, ion uptake, and transport balance . For instance, it has been found to activate the antioxidant system under NaCl stress, significantly elevating superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the late stages of the biosynthesis of gibberellins in plants . This inhibition blocks dioxygenases, which require 2-oxogluterate as a co-substrate . The result is a decrease in the length of shoot internodes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is known for its stability and good heat stability . It is also noted for its short half-life in soil rich in microorganisms .
Metabolic Pathways
This compound is involved in the gibberellin biosynthesis pathway in plants . It inhibits the late stages of this pathway, specifically blocking dioxygenases . This interaction leads to a reduction in the synthesis of gibberellin, thereby controlling plant growth .
Transport and Distribution
This compound is absorbed by the plant foliage, and uptake is generally complete within 8 hours following application . Translocation within the plant is predominantly by acropetal movement, while basipetal movement is limited .
Subcellular Localization
Given its role in inhibiting gibberellin biosynthesis, it is likely that it interacts with enzymes in the cytoplasm where this biosynthesis occurs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Prohexadione calcium is synthesized through a series of chemical reactions involving the formation of calcium 3,5-dioxo-4-propionylcyclohexanecarboxylate . . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods: In industrial settings, this compound is produced through large-scale chemical synthesis processes. These processes involve the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product . The industrial production methods are designed to be efficient and cost-effective, allowing for the large-scale manufacture of this compound for agricultural use.
Analyse Des Réactions Chimiques
Types of Reactions: Prohexadione calcium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for its function as a plant growth regulator.
Common Reagents and Conditions:
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the specific reaction conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and applications .
Comparaison Avec Des Composés Similaires
Ancymidol: A plant growth regulator that inhibits gibberellin biosynthesis at multiple steps.
Paclobutrazol: Another gibberellin biosynthesis inhibitor that is widely used in agriculture.
Uniconazole: A triazole-based plant growth regulator that inhibits gibberellin biosynthesis.
Uniqueness of Prohexadione Calcium: this compound is unique in its rapid action and lack of residual activity in rotational crops. Unlike some other growth regulators, it does not persist in the soil, making it environmentally friendly and suitable for sustainable agricultural practices. Additionally, its specific mode of action and effectiveness at low concentrations make it a valuable tool for precise growth regulation in various crops.
Propriétés
IUPAC Name |
calcium;4-(1-oxidopropylidene)-3,5-dioxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5.Ca/c1-2-6(11)9-7(12)3-5(10(14)15)4-8(9)13;/h5,11H,2-4H2,1H3,(H,14,15);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKUPINTOLSSLD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C1C(=O)CC(CC1=O)C(=O)[O-])[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10CaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White, yellow, or pale yellow-brown solid; [HSDB] Slightly beige powder; [MSDSonline] | |
| Record name | Prohexadione-calcium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6847 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility (mg/L at 20 °C): methanol 1.11; acetone 0.038; n-hexane <0.003; toluene 0.004; ethyl acetate <0.010; isopropanol <0.105; dichloromethane 0.004, In water, 174 mg/L at 20 °C | |
| Record name | PROHEXADIONE CALCIUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7252 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.435 | |
| Record name | PROHEXADIONE CALCIUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7252 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000001 [mmHg] | |
| Record name | Prohexadione-calcium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6847 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Fine white powder, Pale yellow brown colored fine powder | |
CAS No. |
127277-53-6 | |
| Record name | Cyclohexanecarboxylic acid, 3,5-dioxo-4-(1-oxopropyl)-, ion(1-), calcium, calcium salt (2:1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROHEXADIONE-CALCIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U279R462WB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROHEXADIONE CALCIUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7252 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
>360 °C, Yellow powder with sweet smell. Melting point >360 °C. Hardly soluble in organic solvents. /Technical/ | |
| Record name | PROHEXADIONE CALCIUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7252 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one](/img/structure/B163090.png)
![(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B163094.png)
![[2,2'-Bipyridine]-6-carbaldehyde](/img/structure/B163096.png)
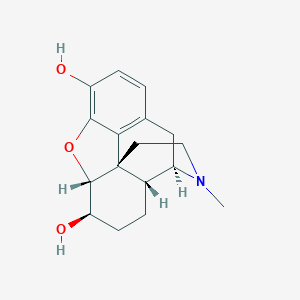
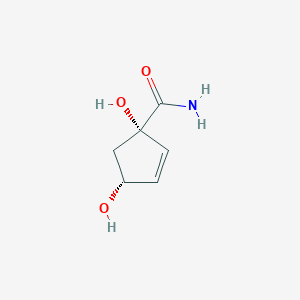
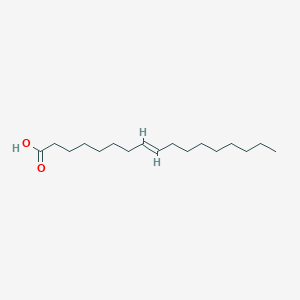
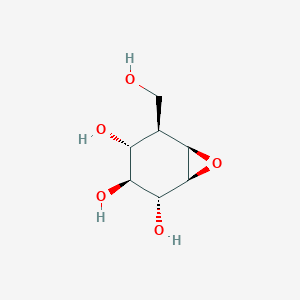
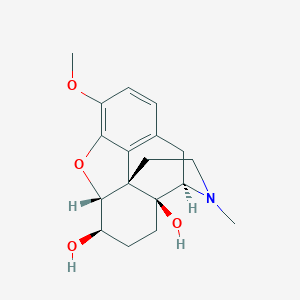

![(E)-4-[(2S,3R,6S)-6-(furan-3-yl)-3-methylpiperidin-2-yl]-2-methylbut-2-en-1-ol](/img/structure/B163115.png)
